molecular formula C12H16BrNO B291603 N-(3-bromophenyl)-2-ethylbutanamide

N-(3-bromophenyl)-2-ethylbutanamide

Cat. No.: B291603
M. Wt: 270.17 g/mol
InChI Key: ZABDHJPSHCJZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-2-ethylbutanamide is an aryl-substituted amide characterized by a 3-bromophenyl group attached to a 2-ethylbutanamide backbone. Its molecular formula is C₁₂H₁₄BrNO, with a molar mass of 268.15 g/mol. This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to the stability of the amide bond and the halogen’s role in molecular interactions .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(3-bromophenyl)-2-ethylbutanamide

InChI

InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

ZABDHJPSHCJZFP-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(3-Methylphenyl)-2-phenylbutanamide (C₁₇H₁₉NO)
  • Substituents : 3-methylphenyl and phenyl groups.
  • Key Differences: The absence of bromine reduces molar mass (253.34 g/mol) and hydrophobicity compared to the brominated analog.
2-Acetyl-3-methyl-N-phenylbutanamide (C₁₃H₁₇NO₂)
  • Substituents : Acetyl and methyl groups on the butanamide chain.
  • Key Differences : The acetyl group introduces a ketone functionality, increasing polarity and altering spectroscopic profiles (e.g., IR carbonyl stretches at ~1700 cm⁻¹). This compound’s molecular formula (219.28 g/mol ) reflects reduced bulk compared to brominated analogs .
Aryl-Substituted Amines (e.g., (E)-4-(3-Aminophenyl)-3-buten-1-amine)
  • Functional Group : Primary amine instead of amide.
  • Key Differences : Amines are more nucleophilic but less stable than amides. This impacts their utility in drug design, where metabolic stability is critical .

Physico-Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups LogP* (Predicted)
N-(3-Bromophenyl)-2-ethylbutanamide C₁₂H₁₄BrNO 268.15 Amide, Bromoarene ~3.2
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 Amide, Aryl ~2.8
2-Acetyl-3-methyl-N-phenylbutanamide C₁₃H₁₇NO₂ 219.28 Amide, Ketone ~1.5

*LogP values estimated using fragment-based methods. Bromine increases hydrophobicity significantly .

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